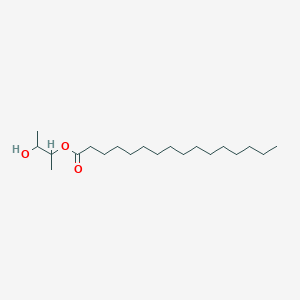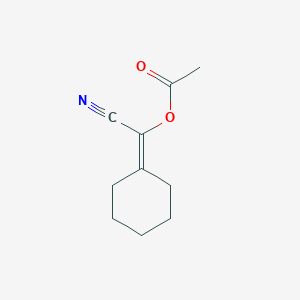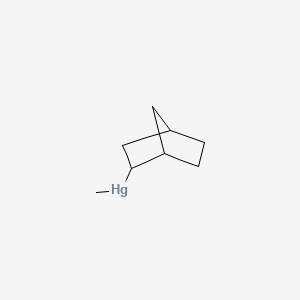
(1H-Benzimidazole-1,2-diyl)dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Benzimidazole-1,2-dimethanol is a heterocyclic compound that features a benzimidazole core with two hydroxymethyl groups attached at the 1 and 2 positions. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-benzimidazole-1,2-dimethanol typically involves the cyclization of o-phenylenediamine with formaldehyde under acidic conditions. This reaction forms the benzimidazole core, which is then further functionalized to introduce the hydroxymethyl groups .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve multi-step processes that include the initial formation of the benzimidazole ring followed by subsequent functionalization. Catalysts such as lanthanum chloride can be used to facilitate these reactions under mild conditions .
化学反应分析
Types of Reactions: 1H-Benzimidazole-1,2-dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form benzimidazole derivatives with different substituents.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-1,2-dicarboxylic acid, while substitution reactions can produce a variety of benzimidazole derivatives with different functional groups .
科学研究应用
1H-Benzimidazole-1,2-dimethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
作用机制
The mechanism of action of 1H-benzimidazole-1,2-dimethanol involves its interaction with various molecular targets. For instance, benzimidazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in pathogens, making the compound effective as an antimicrobial agent .
相似化合物的比较
- Thiabendazole
- Mebendazole
- Albendazole
- Candesartan
- Omeprazole
Comparison: 1H-Benzimidazole-1,2-dimethanol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to other benzimidazole derivatives, it has enhanced solubility and reactivity, making it a valuable compound for various applications .
属性
CAS 编号 |
58566-88-4 |
|---|---|
分子式 |
C9H10N2O2 |
分子量 |
178.19 g/mol |
IUPAC 名称 |
[1-(hydroxymethyl)benzimidazol-2-yl]methanol |
InChI |
InChI=1S/C9H10N2O2/c12-5-9-10-7-3-1-2-4-8(7)11(9)6-13/h1-4,12-13H,5-6H2 |
InChI 键 |
VLPPYUBDYULUSH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(N2CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



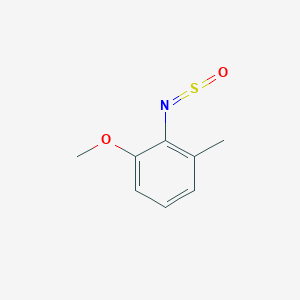
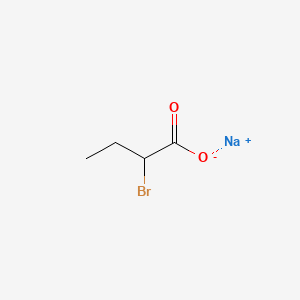
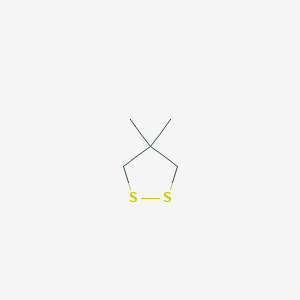
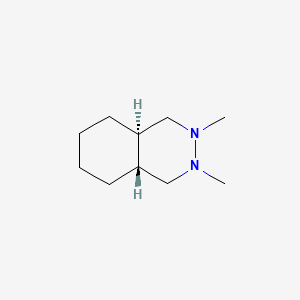
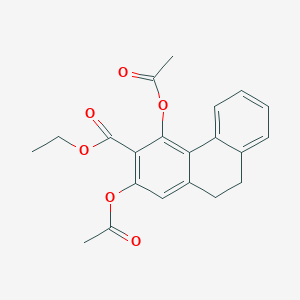
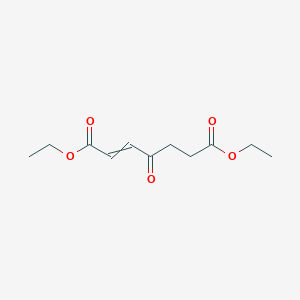
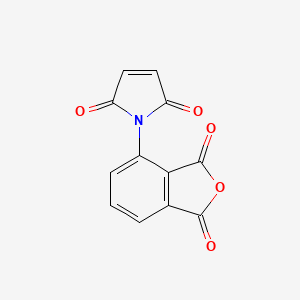
![6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B14617166.png)
